4-(2,3,5,6-Tetrachlorophenyl)phenol 4-(2,3,5,6-Tetrachlorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 14962-32-4
VCID: VC3691276
InChI: InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H
SMILES: C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O
Molecular Formula: C12H6Cl4O
Molecular Weight: 308 g/mol

4-(2,3,5,6-Tetrachlorophenyl)phenol

CAS No.: 14962-32-4

Cat. No.: VC3691276

Molecular Formula: C12H6Cl4O

Molecular Weight: 308 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3,5,6-Tetrachlorophenyl)phenol - 14962-32-4

Specification

CAS No. 14962-32-4
Molecular Formula C12H6Cl4O
Molecular Weight 308 g/mol
IUPAC Name 4-(2,3,5,6-tetrachlorophenyl)phenol
Standard InChI InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H
Standard InChI Key KFRNOFIZNYHJDX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O
Canonical SMILES C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O

Introduction

Chemical Identity and Structure

4-(2,3,5,6-Tetrachlorophenyl)phenol consists of two benzene rings connected by a single bond, with one ring bearing four chlorine atoms at positions 2, 3, 5, and 6, while the second ring contains a hydroxyl group at position 4. This structure combines the reactivity of phenols with the stability and electronic properties imparted by multiple chlorine substitutions.

Chemical Classification

The compound belongs to several important chemical classifications:

  • Halogenated biphenyls

  • Substituted phenols

  • Organochlorine compounds

  • Aromatic hydroxyl compounds

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on the structural features and comparison with related tetrachlorinated and tetrafluorinated compounds, the following properties can be reasonably predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₇Cl₄OStructural analysis
Molecular Weight~324.00 g/molCalculated from formula
Physical AppearanceWhite to off-white crystalline solidCommon for halogenated phenols
Melting Point100-150°CExtrapolated from similar halogenated phenols
Boiling Point>300°CBased on related tetrachlorophenol compounds
Density~1.5-1.7 g/cm³Comparison with 4-nitro-2,3,5,6-tetrachlorophenol (1.321 g/cm³)
Water SolubilityLow (likely <100 mg/L)Common for halogenated aromatic compounds
Log P~4.5-5.5Estimated based on related chlorinated compounds
pKa~7-8Estimated based on electron-withdrawing effects of chlorine atoms

The presence of four chlorine atoms on one phenyl ring would significantly increase the compound's lipophilicity compared to unsubstituted phenol, while also affecting the acidity of the hydroxyl group through inductive effects.

Spectroscopic Properties

While specific spectroscopic data is unavailable from the search results, the compound would be expected to show characteristic IR absorbance patterns for:

  • O-H stretching (3200-3600 cm⁻¹)

  • C-Cl stretching (600-800 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Synthesis and Preparation Methods

Coupling Reaction Approach

A potential synthetic pathway would involve a coupling reaction between 2,3,5,6-tetrachlorobenzene and 4-hydroxyphenylboronic acid or similar derivatives. This approach mirrors aspects of the synthetic methods described for 2,3,5,6-tetrafluorophenol in the patent literature .

Direct Chlorination of 4-Phenylphenol

Selective chlorination of 4-phenylphenol could potentially yield the target compound. The controlled chlorination approach described for trichlorophenol preparation would need modification to achieve the specific chlorination pattern:

  • 4-Phenylphenol would be subjected to chlorination using chlorine gas

  • A suitable catalyst, such as triphenylphosphine oxide described in the trichlorophenol patent , would direct chlorination

  • Careful temperature control (likely 60-75°C) would help achieve selective chlorination

  • Slow chlorination rate would be required to prevent over-chlorination and formation of unwanted byproducts

Purification Considerations

The purification of 4-(2,3,5,6-tetrachlorophenyl)phenol would likely involve:

  • Recrystallization from appropriate solvents

  • Column chromatography for high-purity isolations

  • Potential conversion to a salt form followed by regeneration, similar to methods used for trichlorophenol

Chemical Reactivity

Hydroxyl Group Reactivity

The hydroxyl group in 4-(2,3,5,6-tetrachlorophenyl)phenol would be expected to undergo typical phenol reactions, though potentially modified by the electronic effects of the tetrachlorophenyl substituent:

  • Formation of ethers and esters

  • Hydrogen bonding capabilities

  • Potential for electrophilic aromatic substitution reactions at the non-chlorinated ring

  • Metal phenolate formation under basic conditions

Stability Considerations

The presence of four chlorine atoms on one phenyl ring would confer significant stability to the molecule:

  • Resistance to oxidation

  • Enhanced thermal stability compared to unsubstituted phenol

  • Likely high melting and boiling points, similar to 4-nitro-2,3,5,6-tetrachlorophenol's high boiling point (822°C at 760 mmHg)

  • Resistance to biodegradation, common for highly chlorinated aromatic compounds

Applications and Uses

Chemical Synthesis

The compound could serve as a versatile building block for:

  • Pharmaceutical synthesis, similar to 2,3,5,6-tetrafluorophenol which is used in synthesizing compounds "for the treatment of mediating apoptosis and all kinds of inflammation"

  • Agrochemical development

  • Specialty polymer production

Material Science

The structural features suggest potential applications in:

  • Flame retardant materials

  • Heat-resistant polymers

  • Specialty adhesives

Research Applications

4-(2,3,5,6-Tetrachlorophenyl)phenol may be valuable in research contexts:

  • As a probe for structure-activity relationship studies

  • In investigations of halogen bonding phenomena

  • For studying receptor-ligand interactions in biological systems

Environmental and Health Considerations

Environmental Persistence

Highly chlorinated aromatic compounds like 4-(2,3,5,6-tetrachlorophenyl)phenol typically exhibit:

  • Persistence in environmental matrices

  • Resistance to biodegradation

  • Potential for bioaccumulation based on predicted log P values

  • Limited water solubility affecting environmental transport

Analytical Methods

Detection and Quantification

Based on analytical methods employed for similar halogenated compounds, 4-(2,3,5,6-tetrachlorophenyl)phenol would likely be detectable via:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

Identification Parameters

Key identification parameters would include:

  • Characteristic mass fragmentation patterns

  • Retention times in chromatographic systems

  • Specific NMR chemical shifts

  • IR absorption bands related to hydroxyl and C-Cl bonds

Research Status and Future Directions

Current Knowledge Gaps

  • Validated synthetic routes and optimization

  • Comprehensive physical property data

  • Specific application profiles

  • Toxicological and ecotoxicological evaluations

Future Research Areas

Promising areas for future investigation include:

  • Development of efficient, selective synthetic methods

  • Exploration of structure-activity relationships in biological systems

  • Assessment of environmental fate and behavior

  • Investigation of potential applications in pharmaceutical and materials science

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